4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research indicates that derivatives of thiazole, including compounds similar to 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid, are used in synthesizing functionalized imidazo[2,1‐b]thiazoles, thiazolo[3,2‐a]pyrimidines, and other heterocyclic structures. These syntheses are crucial for developing compounds with varied biological activities. For instance, the reaction of thiazole derivatives with amines has led to the creation of primary and secondary amide derivatives, showcasing the compound's utility in synthesizing complex heterocyclic frameworks (L. Peterlin-Mašič et al., 2000).
Pharmaceutical Research
In pharmaceutical research, modifications of the thiazole structure, as seen in this compound, have been explored for creating compounds with potential therapeutic effects. Though the focus here is not on the drug's dosage or side effects, the structural modifications and reactions these compounds undergo are pivotal in discovering new therapeutic agents. For example, the creation of basic esters of thiazole carboxylic acids has been investigated for their pharmacological properties, indicating the role of thiazole derivatives in developing drugs with spasmolytic properties (M. Chance et al., 1946).
Advanced Organic Synthesis
Thiazole derivatives, including this compound, are utilized in advanced organic synthesis processes. These compounds serve as intermediates in the synthesis of various heterocyclic compounds and have been used to create constrained heterocyclic γ-amino acids, which are valuable in mimicking the secondary structures of proteins such as helices and β-sheets. This application underscores the compound's versatility in designing mimics of biological macromolecules (L. Mathieu et al., 2015).
Chemical Transformations and Reactivity
The reactivity of thiazole derivatives provides insights into their potential applications in synthesizing new chemical entities. For instance, studies on the proton-induced ring transformation of imino-thiocarbamoyl-thiazoline derivatives showcase the dynamic chemical behavior of thiazole compounds under various conditions, leading to the formation of structurally diverse products. This aspect highlights the compound's utility in exploring chemical reactivity and synthesizing novel heterocyclic structures (Yuichi Yamamoto et al., 1984).
Properties
IUPAC Name |
4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-3-4(5(9)10)11-6(7-2)8-3/h1-2H3,(H,7,8)(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STAHVMUZZJQAEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353467 |
Source
|
Record name | 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110859-69-3 |
Source
|
Record name | 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.